molecular formula C10H16O B12781423 p-MENTH-8-EN-3-ONE, trans- CAS No. 57129-09-6

p-MENTH-8-EN-3-ONE, trans-

Cat. No.: B12781423
CAS No.: 57129-09-6
M. Wt: 152.23 g/mol
InChI Key: RMIANEGNSBUGDJ-DTWKUNHWSA-N
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Description

p-MENTH-8-EN-3-ONE, trans-: is a monoterpenoid compound with the molecular formula C10H16O . It is a derivative of p-menthane and is known for its characteristic minty aroma. This compound is commonly found in essential oils and has various applications in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-MENTH-8-EN-3-ONE, trans- can be achieved through several methods. One common approach involves the oxidation of pulegone, a naturally occurring monoterpene, using oxidizing agents such as potassium permanganate or chromium trioxide . The reaction typically requires controlled conditions to ensure the selective formation of the desired trans-isomer.

Industrial Production Methods: Industrial production of p-MENTH-8-EN-3-ONE, trans- often involves the use of biocatalysts. Enzymatic systems of microorganisms, such as bacteria and fungi, can be employed to transform monoterpenes into their derivatives. This method is advantageous as it allows for the production of compounds with high optical purity and reduces the generation of toxic chemical waste .

Chemical Reactions Analysis

Types of Reactions: p-MENTH-8-EN-3-ONE, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: p-MENTH-8-EN-3-ONE, trans- is unique due to its specific structural configuration and its ability to undergo a wide range of chemical reactions. Its distinct minty aroma and potential antimicrobial properties further distinguish it from other similar compounds .

Properties

CAS No.

57129-09-6

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(2R,5S)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-one

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-9H,1,4-6H2,2-3H3/t8-,9+/m0/s1

InChI Key

RMIANEGNSBUGDJ-DTWKUNHWSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](C(=O)C1)C(=C)C

Canonical SMILES

CC1CCC(C(=O)C1)C(=C)C

density

0.925-0.932

physical_description

Colourless to yellow liquid, minty-woody, mildly green odour

solubility

insoluble in water;  soluble in alcohol and oils
miscible (in ethanol)

Origin of Product

United States

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